1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde
Overview
Description
1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde (PDOPCO) is an organic compound that has been studied for its potential applications in several scientific fields. It is a heterocyclic aldehyde with a pyridine ring, a 1-pivaloyl group and a 6-carbaldehyde group. It has been used in a variety of research studies for its ability to act as a catalyst for chemical reactions and to act as a ligand for metal complexes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PDOPCO.
Scientific Research Applications
Heterocyclic Building Blocks
This compound serves as a versatile building block in the synthesis of heterocyclic compounds. Its structure is conducive to further chemical modifications, which can lead to the creation of a variety of biologically active molecules. The oxazine ring, in particular, is a common motif in many pharmaceuticals and agrochemicals due to its stability and reactivity .
Catalyst-Free Synthesis
Research has shown that compounds like 1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde can be synthesized in a green chemistry approach. This involves visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines, which is a step towards sustainable development in chemical synthesis .
Antileishmanial Agents
Derivatives of this compound have been evaluated for their antileishmanial efficacy. The unique functionalization of the oxazine derivatives allows for the development of potential treatments against visceral leishmaniasis, a severe parasitic disease .
Organic Synthesis via C–H Activation
The compound’s structure is suitable for undergoing C–H activation, a valuable reaction in organic synthesis. This process can lead to the efficient formation of complex molecules by creating new C–C and C–N bonds, which are fundamental in the development of new drugs and materials .
Synthesis of Imidazo[2,1-b][1,3]oxazines
The compound is also involved in the synthesis of imidazo[2,1-b][1,3]oxazines, which are important in medicinal chemistry. These structures are known for their pharmacological properties and can be synthesized through reactions involving isocyanides and acetylenedicarboxylates .
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12(17)15-6-7-18-11-10(15)5-4-9(8-16)14-11/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGYYGGLJWXBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678452 | |
Record name | 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde | |
CAS RN |
1228665-85-7 | |
Record name | 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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